molecular formula C11H16N2O3 B5659696 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone

2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone

Cat. No. B5659696
M. Wt: 224.26 g/mol
InChI Key: YMMHJCJJQZFFPK-UHFFFAOYSA-N
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Description

2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone, also known as CHMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. CHMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone acts as a competitive inhibitor of ribonucleotide reductase, binding to the enzyme's active site and preventing the conversion of nucleotides into deoxynucleotides. This inhibition disrupts the balance of dNTPs, leading to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone as a research tool is its potent inhibition of ribonucleotide reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, the use of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone in lab experiments is limited by its toxicity and low solubility, which can make it difficult to administer at high concentrations.

Future Directions

There are several potential future directions for research on 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater efficacy and fewer side effects than 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. Additionally, the neuroprotective properties of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms underlying these effects and to develop effective therapeutic strategies.

Synthesis Methods

The synthesis of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone with a suitable reagent, such as thionyl chloride or phosphorus oxychloride. The resulting product can be further purified using column chromatography or recrystallization techniques.

Scientific Research Applications

2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential use in cancer therapy. Ribonucleotide reductase is a key enzyme involved in the production of DNA, and its inhibition by 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.

properties

IUPAC Name

2-cyclohexyl-5-methoxy-1H-pyridazine-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMHJCJJQZFFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNN(C(=O)C1=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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